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4-(3-Aminopyridin-2-yl)piperazin-2-one

c-MET Receptor Tyrosine Kinase Oncology Drug Discovery

Essential c-MET kinase inhibitor fragment with a conformationally restricted piperazin-2-one lactam scaffold. Critical 3-amino-2-pyridinyl substitution pattern enables specific kinase hinge-binding, unavailable in 4-, 5-, or 6-amino regioisomers. For validated c-MET SAR studies, purchase ≥98% pure free base (gram-scale available). Hydrochloride salt (CAS 1432681-57-6) recommended for aqueous solubility in assays.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
CAS No. 926197-03-7
Cat. No. B1285825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminopyridin-2-yl)piperazin-2-one
CAS926197-03-7
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=CC=N2)N
InChIInChI=1S/C9H12N4O/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13/h1-3H,4-6,10H2,(H,11,14)
InChIKeyCJXOFPWQCZWCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopyridin-2-yl)piperazin-2-one (CAS 926197-03-7): Sourcing Specifications and Procurement Benchmarks for Kinase-Targeted Fragment Research


4-(3-Aminopyridin-2-yl)piperazin-2-one (CAS 926197-03-7; molecular formula C₉H₁₂N₄O; molecular weight 192.22 g/mol) is a heterocyclic small molecule consisting of a 3-aminopyridine moiety linked at the 2-position to a piperazin-2-one scaffold . It is commercially available in free base form at purities ≥98% (HPLC) from multiple established chemical suppliers, and as the hydrochloride salt (CAS 1432681-57-6) at purities ≥95% . Patent literature classifies compounds within the aminopyridine-piperazine structural class as protein kinase inhibitors with demonstrated activity against c-MET, a receptor tyrosine kinase implicated in oncogenic signaling and tumor progression [1]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, with a single rotatable bond, indicating a relatively conformationally constrained core scaffold suitable for fragment-based drug discovery and structure-activity relationship studies [2].

Why Interchanging 4-(3-Aminopyridin-2-yl)piperazin-2-one with Generic Aminopyridine Analogs Compromises Pharmacophore Fidelity and Assay Reproducibility


Compounds within the aminopyridine-piperazine class are not functionally interchangeable due to critical structural features that dictate target engagement, physicochemical stability, and synthetic tractability. The specific substitution pattern—3-amino on the pyridine ring and the piperazin-2-one (lactam) versus piperazine heterocycle—creates a unique hydrogen-bonding donor-acceptor array that influences kinase hinge-binding geometry [1]. In 3-aminopyridine-based kinase fragment libraries, even minor positional isomerism (e.g., 3-amino versus 4-amino substitution on the pyridine ring) can profoundly alter kinase inhibition profiles and selectivity across the human kinome [2]. Furthermore, the piperazin-2-one scaffold introduces an internal lactam carbonyl that differentiates it from standard piperazine derivatives in terms of both conformational restriction and electronic properties, which directly impacts binding thermodynamics [3]. For procurement purposes, these distinctions are non-negotiable: substituting the target compound with a regioisomer or a piperazine analog lacking the lactam carbonyl will invalidate structure-activity relationship interpretations and preclude meaningful cross-study data comparisons. The quantitative differentiation evidence presented in Section 3 establishes the specific, measurable parameters that define why this compound, rather than a close analog, is required for reproducible kinase-targeted research.

Quantitative Differentiation Evidence for 4-(3-Aminopyridin-2-yl)piperazin-2-one (CAS 926197-03-7) Against Close Structural Analogs


c-MET Kinase Inhibitor Patent Classification: Structural Specificity of Aminopyridine-Piperazine Scaffold Versus Unsubstituted Piperazine Derivatives

U.S. Patent 7,230,098 (assigned to Sugen, Inc./Pfizer) explicitly claims aminopyridine and aminopyrazine compounds of formula (1) as protein kinase inhibitors with demonstrated activity against c-MET [1]. The target compound, 4-(3-aminopyridin-2-yl)piperazin-2-one, falls within the claimed generic structure and represents the 3-aminopyridine-2-yl-substituted piperazin-2-one embodiment. Comparative patent analysis reveals that unsubstituted piperazine analogs (lacking the aminopyridine N-aryl substitution) are not covered under the same patent family claims and have not been validated for c-MET kinase inhibition in the same experimental context. The patent disclosure establishes that preferred compounds of formula (1) exhibit c-MET kinase inhibitory activity, a functional attribute not present in simple piperazine or piperazin-2-one building blocks lacking the aminopyridine hinge-binding motif [1].

c-MET Receptor Tyrosine Kinase Oncology Drug Discovery

Hydrochloride Salt Versus Free Base: Physicochemical Stability and Solubility Differentiation for Reproducible Bioassay Performance

The compound exists in two distinct commercially available forms: free base (CAS 926197-03-7) and hydrochloride salt (CAS 1432681-57-6). Physicochemical data indicate that the hydrochloride salt (C₉H₁₃ClN₄O, MW 228.68 g/mol) exhibits a calculated logP value of -0.089 [1], indicating markedly enhanced aqueous solubility relative to the free base form (C₉H₁₂N₄O, MW 192.22 g/mol). While direct experimental logP for the free base is not available from authoritative sources, the presence of the ionizable hydrochloride moiety in the salt form alters the compound's partitioning behavior and dissolution profile. The free base form (≥98% purity) is recommended for organic-solvent-based synthetic transformations and anhydrous reaction conditions , whereas the hydrochloride salt (≥95% purity) is the preferred form for aqueous biological assays due to its improved water solubility and buffer compatibility .

Aqueous Solubility Salt Form Selection Bioassay Reproducibility

Piperazin-2-one Scaffold Conformational Constraint: Differentiating Pharmacophore Geometry from Flexible Piperazine Analogs

The piperazin-2-one (2-oxopiperazine) scaffold in the target compound contains a single rotatable bond linking the pyridine and piperazinone rings, a key conformational constraint that distinguishes it from simple piperazine derivatives which possess greater rotational flexibility [1]. In the context of kinase inhibitor design, piperazinone-containing scaffolds have been demonstrated to enhance both kinase potency and isoform selectivity relative to more flexible piperazine analogs. Specifically, in PI3Kδ inhibitor development, the piperazinone fragment was shown to play critical roles in improving PI3Kδ potency and δ isoform selectivity compared to non-lactam-containing piperazine scaffolds [2]. The target compound's calculated topological polar surface area (tPSA) is approximately 71.8 Ų and it contains 4 hydrogen bond acceptors and 2 hydrogen bond donors [1], creating a defined hydrogen-bonding pharmacophore array that differs quantitatively from regioisomeric aminopyridine-piperazine analogs with altered nitrogen positioning.

Conformational Restriction Fragment-Based Drug Design Ligand Efficiency

Synthetic Accessibility and Intermediate Versatility: Differentiation from Regioisomeric Aminopyridine-Piperazinone Analogs

The 3-amino substitution pattern on the pyridine ring in 4-(3-aminopyridin-2-yl)piperazin-2-one enables distinct synthetic derivatization pathways compared to its regioisomers (e.g., 4-amino, 5-amino, or 6-aminopyridine-piperazinone analogs). The 3-amino-2-pyridinyl substitution positions the exocyclic amine adjacent to the piperazinone N-aryl linkage, creating a unique 1,2-diaminoaryl motif capable of cyclization to fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines, triazolopyridines) that are inaccessible from 4-, 5-, or 6-amino regioisomers [1]. This structural feature enables the compound to serve as a versatile intermediate for generating diversity-oriented libraries of N-heterocyclic kinase inhibitor scaffolds. Patent disclosures indicate that compounds bearing the 3-amino-2-pyridinyl substituent have been incorporated into Aurora kinase and MPS1 inhibitor development programs [2], whereas regioisomeric aminopyridine-piperazines have been primarily directed toward capsaicin receptor (TRPV1) modulation rather than kinase inhibition [3]. The target compound is available in multi-gram quantities (up to 100g+ by inquiry) at consistent ≥98% purity from multiple suppliers, ensuring batch-to-batch reproducibility for large-scale SAR campaigns .

Synthetic Tractability Building Block Utility Medicinal Chemistry

Predicted Acid-Base Properties: pKa Differentiation for Buffer Selection in Biological Assays

The compound exhibits a predicted pKa of approximately 14 ± 0.20 (for the piperazinone N-H proton), based on computational estimation . This unusually high pKa value indicates that the piperazinone amide nitrogen remains predominantly unionized under physiological pH conditions (pH 7.4), distinguishing it from simple piperazine analogs which typically possess pKa values in the range of 5.5–6.5 for the secondary amine nitrogens [1]. The high pKa of the piperazin-2-one N-H reflects the decreased basicity resulting from amide resonance, which alters the compound's ionization state, membrane permeability potential, and hydrogen-bonding capacity relative to standard piperazine-containing building blocks. The 3-aminopyridine moiety, in contrast, is expected to exhibit a pKa in the range of 5–7 (typical for aminopyridines), contributing to a mixed ionization profile at physiological pH. Predicted boiling point of 525.0 ± 50.0 °C and density of 1.283 ± 0.06 g/cm³ have also been computationally estimated .

pKa Prediction Ionization State Assay Buffer Optimization

Optimal Application Scenarios for 4-(3-Aminopyridin-2-yl)piperazin-2-one (CAS 926197-03-7) Based on Quantitative Differentiation Evidence


c-MET Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

This compound is optimally deployed as a core scaffold in c-MET kinase inhibitor discovery programs, particularly in early-stage lead optimization where patent-validated kinase inhibitory activity is required for freedom-to-operate considerations. The compound falls within the claimed scope of U.S. Patent 7,230,098 for aminopyridine-piperazine protein kinase inhibitors with c-MET activity [1]. Medicinal chemistry teams can leverage the 3-amino-2-pyridinyl substitution pattern to generate diverse analogs while maintaining the core pharmacophore elements required for c-MET hinge-binding. The piperazin-2-one scaffold provides a conformationally restricted backbone that has been demonstrated to enhance kinase isoform selectivity in related PI3Kδ inhibitor programs, a design principle that can be applied to c-MET inhibitor optimization [2].

Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase-Targeted Screening

The compound's favorable physicochemical profile—including moderate molecular weight (192.22 g/mol), limited rotatable bonds (1), and balanced hydrogen-bonding capacity (4 acceptors, 2 donors)—meets the established criteria for fragment library inclusion [1]. Its 3-aminopyridine core has been validated in fragment-based kinase inhibitor discovery, with published fragment libraries based on 3-aminopyridin-2-one scaffolds demonstrating selective inhibition of MPS1 and Aurora kinases [2]. The commercial availability of the compound in high purity (≥98%) at gram-to-multi-gram quantities enables cost-effective fragment screening and subsequent hit-to-lead expansion without supply chain interruption .

Aqueous Biological Assay Development Requiring Enhanced Solubility (Hydrochloride Salt Form)

For biochemical and cell-based assays conducted in aqueous buffers at physiological pH (7.4), the hydrochloride salt form (CAS 1432681-57-6) is the mandated procurement specification. The hydrochloride salt exhibits a calculated logP of -0.089, conferring significantly enhanced aqueous solubility relative to the free base form [1]. This improved solubility profile minimizes the need for DMSO co-solvent at concentrations that could interfere with assay readouts or induce cytotoxicity artifacts. The hydrochloride salt is commercially available at ≥95% purity with batch-specific analytical certificates (NMR, HPLC) [2], ensuring reproducible dose-response measurements across independent assay replicates.

Fused Heterocycle Synthesis via 1,2-Diaminoaryl Cyclization for Diversity-Oriented Library Production

The unique 3-amino-2-pyridinyl substitution pattern positions the exocyclic amine adjacent to the piperazinone N-aryl nitrogen, creating a 1,2-diaminoaryl motif that is primed for cyclization to fused heterocyclic systems, including imidazo[4,5-b]pyridines, triazolopyridines, and related polycyclic kinase inhibitor scaffolds [1]. This synthetic pathway is not accessible from 4-, 5-, or 6-aminopyridine regioisomers. The compound's commercial availability at up to 100g+ scale [2] supports large-scale diversity-oriented synthesis campaigns, where the generation of structurally complex libraries is a key productivity metric. This application scenario is particularly relevant for organizations seeking to expand patentable chemical space around known kinase inhibitor pharmacophores.

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